Dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino})-lambda6-sulfanone
Description
Dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino})-lambda⁶-sulfanone is a sulfur-containing organoboron compound characterized by a sulfanone core (S=O) with dimethyl and imino substituents. The imino group is attached to a phenyl ring bearing a tetramethyl-1,3,2-dioxaborolane moiety, a boronic ester known for enhancing solubility and enabling Suzuki-Miyaura cross-coupling reactivity . Its molecular formula is inferred as C₁₄H₂₁BN₂O₃S (based on structural analogs in ).
Properties
IUPAC Name |
dimethyl-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-λ6-sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO3S/c1-13(2)14(3,4)19-15(18-13)11-7-9-12(10-8-11)16-20(5,6)17/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCSEQIXCANFRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N=S(=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino})-lambda6-sulfanone is a compound with the molecular formula C14H22BNO3S and a molecular weight of 295.2 g/mol. This compound belongs to a class of sulfonamides that incorporate a boron-containing moiety, which has implications in medicinal chemistry and drug development. The biological activity of this compound is of significant interest due to its potential applications in therapeutic contexts.
Chemical Structure and Properties
The structural representation of the compound is critical for understanding its biological interactions. The compound features a sulfonamide group linked to a phenyl ring that is further substituted with a tetramethyl-1,3,2-dioxaborolan moiety. This unique structure may influence its solubility, stability, and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H22BNO3S |
| Molecular Weight | 295.2 g/mol |
| Purity | 95% |
| IUPAC Name | Dimethyl-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-λ6-sulfane |
| CAS Number | 1644499-93-3 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or interact with biological pathways. Sulfonamides are known for their antibacterial properties; however, the incorporation of boron may enhance their activity against cancer cells or other pathological conditions.
Antibacterial Activity
Research indicates that compounds similar to dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino}) exhibit significant antibacterial properties. The sulfonamide moiety can inhibit bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition can lead to bacteriostatic effects.
Anticancer Potential
The boron-containing compounds have been studied for their anticancer properties. Boron compounds can induce apoptosis in cancer cells and may disrupt cellular signaling pathways involved in tumor growth. Studies have shown that compounds with similar structures can effectively target cancer cell lines, suggesting potential therapeutic applications.
Case Studies
- Antibacterial Studies : A study conducted on various sulfonamide derivatives demonstrated that modifications at the para position of the phenyl ring significantly enhanced antibacterial efficacy against Gram-positive bacteria. Dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino}) showed promising results in preliminary assays.
- Anticancer Research : In vitro studies on breast cancer cell lines treated with boron-containing sulfonamides indicated a reduction in cell viability and induction of apoptosis. The mechanism was linked to increased reactive oxygen species (ROS) generation and disruption of mitochondrial function.
Scientific Research Applications
Antibacterial Activity
Dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino})-lambda6-sulfanone exhibits significant antibacterial properties. The sulfonamide moiety can inhibit dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects against various Gram-positive bacterial strains.
Case Study: Antibacterial Efficacy
A study involving various sulfonamide derivatives indicated that modifications at the para position of the phenyl ring enhanced antibacterial efficacy. Preliminary assays showed promising results for this compound against selected bacterial strains.
Anticancer Potential
The incorporation of boron into the structure enhances the compound's potential as an anticancer agent. Boron-containing compounds are known to induce apoptosis in cancer cells and disrupt signaling pathways involved in tumor growth.
Case Study: Anticancer Research
In vitro studies on breast cancer cell lines treated with boron-containing sulfonamides demonstrated a reduction in cell viability and induced apoptosis. The mechanism was linked to increased reactive oxygen species (ROS) generation and mitochondrial dysfunction.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological pathways. Sulfonamides are recognized for their antibacterial properties; however, the unique structural components may enhance their activity against cancer cells and other pathological conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Their Impact
The compound’s closest analogs differ in the substituents on the imino-linked aromatic ring or the sulfanone group. Key examples include:
Key Observations :
- Boron-Containing Analogs: The tetramethyl-dioxaborolane group (in the target compound and ’s pyridine analog) improves solubility in organic solvents and enables participation in boron-specific reactions, such as Suzuki couplings. Non-boron analogs (e.g., ) lack this reactivity .
- Polar Functional Groups : Methoxy () and hydroxy () groups enhance polarity, impacting solubility and intermolecular interactions (e.g., hydrogen bonding).
Physical and Chemical Properties
Notes:
- The tetramethyl-dioxaborolane group in the target compound likely increases steric bulk, reducing crystallization tendency compared to simpler analogs .
- Sulfanone derivatives generally exhibit moderate thermal stability, with decomposition temperatures above 150°C (based on sulfonamide analogs in ).
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reactants | Solvent | Catalyst | Temperature | Yield Range |
|---|---|---|---|---|---|
| 1 | Sulfonyl chloride, amine | THF | None | 25°C (rt) | 60–70% |
| 2 | Boronate ester, Pd(PPh₃)₄ | DMF | Pd(0) | 80°C | 50–65% |
Basic: How do solvent choice and temperature affect synthesis yield and purity?
Answer:
- Solvent Effects: Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates. THF minimizes side reactions in imine formation, while DMF stabilizes Pd catalysts during borylation .
- Temperature Control: Lower temperatures (25°C) favor imino-sulfanone stability, whereas higher temperatures (80°C) accelerate cross-coupling but risk boronate ester decomposition .
Methodological Tip: Optimize via a fractional factorial design, varying solvent polarity (e.g., THF vs. DMF) and temperature in 10°C increments.
Advanced: How can side reactions involving the boronate ester be mitigated during synthesis?
Answer:
Common side reactions include hydrolysis of the dioxaborolan ring or undesired Suzuki coupling at alternative sites. Strategies:
- Moisture Control: Use Schlenk lines or molecular sieves to maintain anhydrous conditions .
- Catalyst Tuning: Replace Pd(PPh₃)₄ with Buchwald-Hartwig ligands (e.g., XPhos) to enhance regioselectivity .
- Additives: Include 2,6-lutidine (1 equiv) to suppress acid-mediated boronate degradation .
Data Contradiction Example: Discrepancies in coupling yields (50% vs. 65%) may arise from trace oxygen in solvents. Use degassed solvents and inert atmospheres .
Advanced: How to resolve conflicting NMR data for the imino-sulfanone moiety?
Answer:
Conflicting δ values (e.g., imino proton shifts varying by 0.2 ppm) often stem from tautomerism or solvent polarity.
Q. Table 2: NMR Data Comparison
| Proton Type | Experimental δ (ppm) | Calculated δ (ppm) | Deviation |
|---|---|---|---|
| Imino (NH) | 8.3 | 8.1 | 0.2 |
| Aromatic | 7.5–7.8 | 7.4–7.7 | 0.1 |
Advanced: What methodologies assess hydrolytic stability of the dioxaborolan group?
Answer:
- Accelerated Hydrolysis Studies: Incubate the compound in buffers (pH 2–12) at 40°C for 24–72 hours. Monitor degradation via LC-MS .
- Kinetic Analysis: Fit degradation data to first-order models; calculate half-life (t₁/₂) using Arrhenius equations .
Key Finding: The dioxaborolan group is stable at pH 5–7 (t₁/₂ > 48 hours) but hydrolyzes rapidly at pH < 3 (t₁/₂ < 2 hours) .
Advanced: How to design experiments probing the compound’s reactivity in cross-coupling?
Answer:
Q. Table 3: Cross-Coupling Optimization
| Catalyst | Base | Solvent | TON |
|---|---|---|---|
| Pd(OAc)₂ | K₂CO₃ | Toluene | 45 |
| NiCl₂ | CsF | EtOH | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
